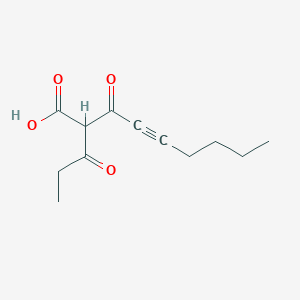
3-Oxo-2-propanoylnon-4-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-2-propanoylnon-4-ynoic acid: is an organic compound with the molecular formula C₁₀H₁₂O₄. It is characterized by the presence of a ketone group, a propanoyl group, and a non-4-ynoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-2-propanoylnon-4-ynoic acid typically involves multi-step organic reactions. One common method includes the use of a Grignard reagent to introduce the propanoyl group, followed by oxidation to form the ketone group. The final step involves the addition of the non-4-ynoic acid chain through a coupling reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Oxo-2-propanoylnon-4-ynoic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The propanoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted propanoyl derivatives.
Scientific Research Applications
Chemistry: 3-Oxo-2-propanoylnon-4-ynoic acid is used as an intermediate in organic synthesis, particularly in the formation of complex molecules and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a building block for bioactive molecules .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-Oxo-2-propanoylnon-4-ynoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The ketone and propanoyl groups play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways . The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in biochemical research .
Comparison with Similar Compounds
- 3-Oxopropanoic acid
- 3-Oxo-2-propylpentanoic acid
- 3-Oxo-2-butylhexanoic acid
Comparison: Compared to these similar compounds, 3-Oxo-2-propanoylnon-4-ynoic acid is unique due to the presence of the non-4-ynoic acid chain, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in synthetic chemistry and industrial applications .
Properties
CAS No. |
114192-10-8 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
3-oxo-2-propanoylnon-4-ynoic acid |
InChI |
InChI=1S/C12H16O4/c1-3-5-6-7-8-10(14)11(12(15)16)9(13)4-2/h11H,3-6H2,1-2H3,(H,15,16) |
InChI Key |
SYSSEVYNJZFAIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC(=O)C(C(=O)CC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Bis{[4-(pyrrolidin-1-yl)phenyl]methylidene}cyclohexan-1-one](/img/structure/B14304484.png)
![2',3,4',5-Tetranitro[1,1'-biphenyl]-2-amine](/img/structure/B14304488.png)
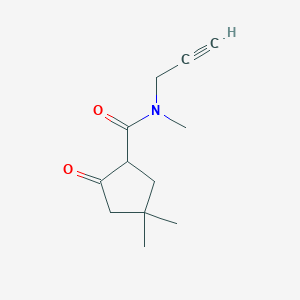
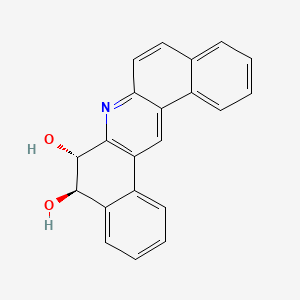
![Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)-](/img/structure/B14304518.png)
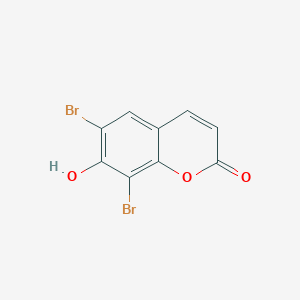

![2-[2-(2-tert-Butoxyethoxy)ethyl]-1,3-dioxolane](/img/structure/B14304535.png)
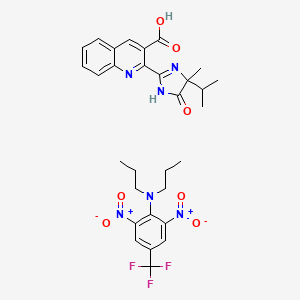
![Benzene, 1,1'-[(3-chloropropoxy)methylene]bis[4-fluoro-](/img/structure/B14304546.png)
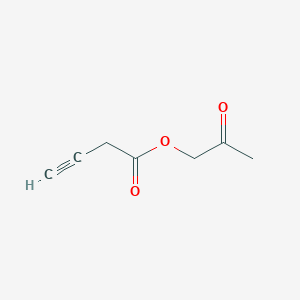

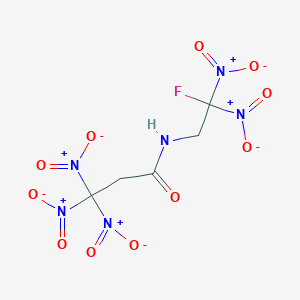
![Ethyl 5,8-diphenylpyrido[3,4-d]pyridazine-7-carboxylate](/img/structure/B14304577.png)
